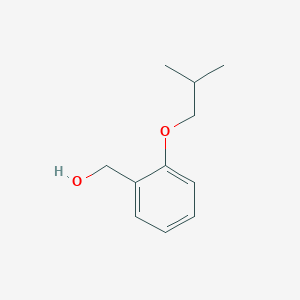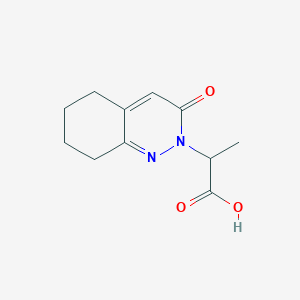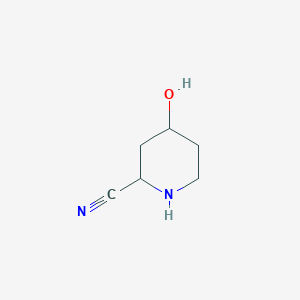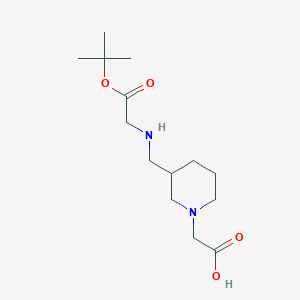
2-(3-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)piperidin-1-yl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)piperidin-1-yl)acetic acid is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The tert-butoxy group and the acetic acid moiety contribute to its unique chemical properties. This compound is often used as a building block in the synthesis of more complex molecules and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)piperidin-1-yl)acetic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxy Group: The tert-butoxy group is introduced through a reaction with tert-butyl chloroformate.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached through a reaction with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)piperidin-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2-(3-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)piperidin-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological processes and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- 2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
Uniqueness
2-(3-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)piperidin-1-yl)acetic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile building block for the synthesis of complex molecules and a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C14H26N2O4 |
|---|---|
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
2-[3-[[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)8-15-7-11-5-4-6-16(9-11)10-12(17)18/h11,15H,4-10H2,1-3H3,(H,17,18) |
Clé InChI |
VUOHLWZZWODPJV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CNCC1CCCN(C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(tert-Butyl) 5-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B12996886.png)


![6-Cyclopropyl-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12996894.png)
![6-Bromo-1-ethyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B12996902.png)
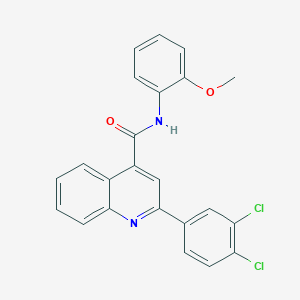
![tert-Butyl 2,4-dihydroxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B12996911.png)
![tert-Butyl (1R)-1-amino-3-hydroxy-3-methyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12996913.png)

